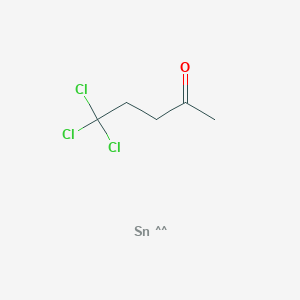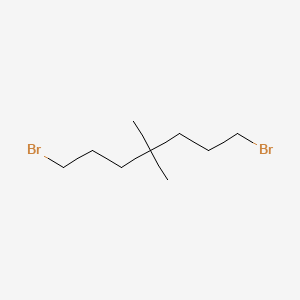![molecular formula C11H15N3 B14642022 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- CAS No. 55463-66-6](/img/structure/B14642022.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or copper . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further optimization in drug development .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridin-4-amine: Similar in structure but differs in the position of the amine group, affecting its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridin-3-amine: Another derivative with different substitution patterns, leading to variations in its interaction with molecular targets.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring, exhibiting distinct chemical and biological properties. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
55463-66-6 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14) |
Clé InChI |
CLCTUPKLUWRFLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC2=C1C=CC(=N2)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


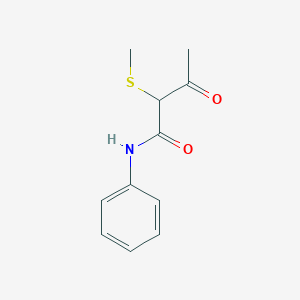
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
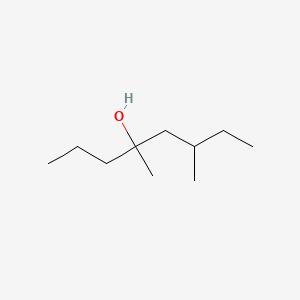
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

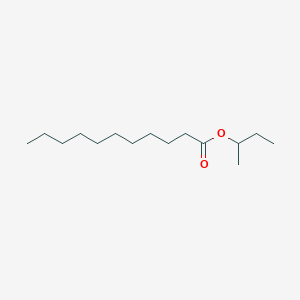
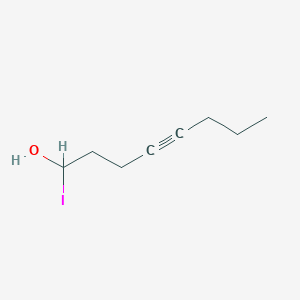

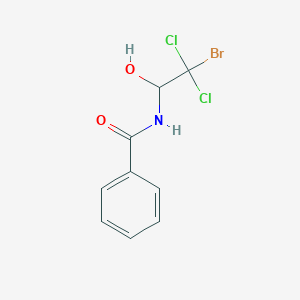
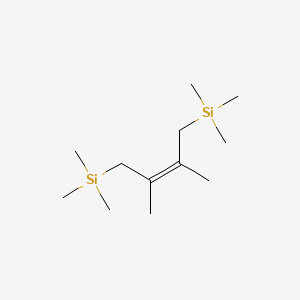
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
